molecular formula C24H25N5O3S B612160 Berzosertib CAS No. 1232416-25-9

Berzosertib

Número de catálogo B612160
Número CAS: 1232416-25-9
Peso molecular: 463.55
Clave InChI: JZCWLJDSIRUGIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Berzosertib (VE-822, VX-970, M6620) is a drug originally invented by Vertex Pharmaceuticals and licensed to Merck KGaA, Darmstadt, Germany, for development . It acts as a potent inhibitor of the enzyme ataxia telangiectasia and Rad3 related (ATR) and with lower potency as an inhibitor of ATM serine/threonine kinase (ATM) . These enzymes are both involved in detecting DNA damage as part of cell cycle checkpoints during cell division .


Synthesis Analysis

A population pharmacokinetics analysis was performed using the combined dataset from two phase I clinical studies in patients with advanced cancers receiving an intravenous infusion of berzosertib alone or in combination with chemotherapy . The analysis included data from 240 patients across 11 dose levels (18–480 mg/m²) .


Molecular Structure Analysis

Berzosertib’s molecular formula is C24H25N5O3S . It belongs to the class of organic compounds known as benzenesulfonyl compounds . These are aromatic compounds containing a benzenesulfonyl group .


Chemical Reactions Analysis

Berzosertib acts as a potent inhibitor of the enzyme ataxia telangiectasia and Rad3 related (ATR) and with lower potency as an inhibitor of ATM serine/threonine kinase (ATM) . These enzymes are both involved in detecting DNA damage as part of cell cycle checkpoints during cell division .


Physical And Chemical Properties Analysis

Berzosertib’s molecular weight is 463.56 g·mol−1 . It is a selective and potent inhibitor of ataxia–telangiectasia and Rad3-related (ATR) for intravenous administration .

Aplicaciones Científicas De Investigación

  • Antiviral Activity Against SARS-CoV-2 : Berzosertib has been identified as a potent blocker of SARS-CoV-2 replication. It inhibits viral replication in human epithelial cells and blocks replication at a post-entry step, demonstrating effectiveness against SARS-CoV-1 and MERS-CoV as well (Garcia et al., 2021).

  • Pharmacokinetics in Cancer Treatment : In Phase I clinical studies for various cancer types, berzosertib showed promising pharmacokinetics when used in combination with chemotherapy, making it a viable option for treating patients with advanced cancers (Terranova et al., 2020).

  • Combination Therapy with Cisplatin : A study revealed that berzosertib combined with cisplatin was well tolerated and showed preliminary clinical activity in patients with advanced solid tumors, suggesting its potential for further evaluation in Phase 2 settings (Shapiro et al., 2021).

  • Effectiveness with Gemcitabine : In trials involving patients with high-grade serous ovarian cancer, berzosertib combined with gemcitabine showed acceptable toxicity and superior efficacy compared to gemcitabine alone, warranting further investigation (Konstantinopoulos et al., 2020).

  • Brain Tumor Treatment : For glioblastoma multiforme, a primary brain tumor, berzosertib showed selective inhibition of ATR kinase. However, its effectiveness is influenced by high tissue binding and limited brain distribution, which are important factors in berzosertib therapy for this type of cancer (Talele et al., 2021).

  • Chemotherapeutic Activity : Berzosertib enhances the chemotherapeutic activity of widely used DNA-damaging agents, making it a promising candidate for combination therapy in cancer treatment (Jo et al., 2021).

  • Role in Platinum-Resistant Small-Cell Lung Cancer : Berzosertib has been investigated for its effectiveness in treating platinum-resistant small-cell lung cancer. When combined with topotecan, it showed potential in yielding durable regressions in cancers with high replication stress (Thomas et al., 2021).

  • DNA Double-Strand-Break Repair Inhibition : Berzosertib blocks DNA double-strand-break repair and induces cytoplasmic vacuolization in metastatic osteosarcoma, demonstrating its potential as a therapeutic target (Li et al., 2020).

  • Biomarker for Ovarian Cancer Treatment : A replication stress biomarker was associated with response to gemcitabine versus combined gemcitabine and ATR inhibitor therapy in ovarian cancer, suggesting a role for berzosertib in personalized medicine approaches (Konstantinopoulos et al., 2021).

Direcciones Futuras

Berzosertib is the leading asset in Merck KGaA’s DNA damage response (DDR) inhibitor program and one of the most advanced ATR inhibitors in oncology clinical development industry-wide . It has shown promising results in the first clinical trial of the drug class . A new company-sponsored, global clinical trial will further assess berzosertib in small cell lung cancer .

Propiedades

IUPAC Name

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCWLJDSIRUGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025940
Record name 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Berzosertib

CAS RN

1232416-25-9
Record name Berzosertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232416259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berzosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11794
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERZOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L423PRV3V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
805
Citations
L Gorecki, M Andrs, M Rezacova… - Pharmacology & …, 2020 - Elsevier
Chemoresistance, radioresistance, and the challenge of achieving complete resection are major driving forces in the search for more robust and targeted anticancer therapies. …
Number of citations: 68 www.sciencedirect.com
PA Konstantinopoulos, SC Cheng… - The Lancet …, 2020 - thelancet.com
… This study shows a benefit of adding berzosertib to gemcitabine in platinum-resistant high-grade serous ovarian cancer. This combination warrants further investigation in this setting. …
Number of citations: 143 www.thelancet.com
GI Shapiro, R Wesolowski, C Devoe, S Lord… - British journal of …, 2021 - nature.com
… of berzosertib have … berzosertib administration relative to chemotherapy is critical as preclinical investigations have shown that optimal efficacy is achieved by administering berzosertib …
Number of citations: 36 www.nature.com
MR Middleton, E Dean, TRJ Evans, GI Shapiro… - British journal of …, 2021 - nature.com
… (iv) berzosertib was planned to assess the safety of berzosertib monotherapy; the … study of berzosertib monotherapy. A 21-day chemotherapy dosing cycle was used for berzosertib + …
Number of citations: 57 www.nature.com
SK Pal, PH Frankel, A Mortazavi, M Milowsky… - JAMA …, 2021 - jamanetwork.com
… berzosertib in this early study, as well as the preclinical synergy observed between berzosertib … of berzosertib to chemotherapy in patients with mUC could improve clinical outcomes. …
Number of citations: 24 jamanetwork.com
R Plummer, E Dean, HT Arkenau, C Redfern, AI Spira… - Lung Cancer, 2022 - Elsevier
Objectives Berzosertib (formerly M6620, VX-970) is an intravenous, highly potent and selective, first-in-class ataxia telangiectasia and Rad3-related (ATR) protein kinase inhibitor. We …
Number of citations: 16 www.sciencedirect.com
N Terranova, M Jansen, M Falk… - Cancer Chemotherapy and …, 2021 - Springer
… efficacy of berzosertib in combination with chemotherapy. Berzosertib dramatically enhanced … In combination with gemcitabine, berzosertib acutely sensitized acute myeloid leukemia …
Number of citations: 13 link.springer.com
F Ni, H Tang, C Wang, Z Wang, F Yu… - Cancer management …, 2019 - Taylor & Francis
Background Current investigations suggest that the Base Excision Repair (BER) system may change DNA repair capacity and affect clinical gastric cancer progression such as overall …
Number of citations: 16 www.tandfonline.com
SK Pal, A Mortazavi, MI Milowsky, UN Vaishampayan… - 2021 - ascopubs.org
… Preclinical synergy was noted between cisplatin and berzosertib, a selective ATR inhibitor. The current study sought to determine if the combination of berzosertib and CG could …
Number of citations: 1 ascopubs.org
J Schnoell, C Sparr, S Al-Gboore, M Haas… - Investigational New …, 2023 - Springer
… berzosertib treatment in combination with radiation and cisplatin in HNSCC. The HNSCC cell lines Cal-27 and FaDu were treated with berzosertib … Berzosertib treatment decreased cell …
Number of citations: 3 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.